N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions The process may start with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their condensation with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
- N-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C20H15ClN4O4 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H15ClN4O4/c21-12-3-1-11(2-4-12)14-9-22-25-15(8-18(26)24-19(14)25)20(27)23-13-5-6-16-17(7-13)29-10-28-16/h1-7,9,15H,8,10H2,(H,23,27)(H,24,26) |
InChI Key |
HGASHWBVDIYWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)NC1=O)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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